

Application Notes and Protocols for the Solid-Phase Synthesis of Leu-Enkephalin

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Compound of Interest

Compound Name: *Leu-Enkephalin*

Cat. No.: *B092233*

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These application notes provide a detailed protocol for the solid-phase peptide synthesis (SPPS) of **Leu-enkephalin** (Tyr-Gly-Gly-Phe-Leu), a naturally occurring pentapeptide with opioid properties. The protocol described here primarily focuses on the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, known for its milder deprotection conditions compared to the Boc/Bzl strategy.

Leu-enkephalin is an endogenous ligand for opioid receptors, playing a role in pain modulation and other neurological processes.^[1] Its synthesis is a common model for demonstrating the efficiency and reliability of SPPS techniques.

Data Presentation

Table 1: Summary of Reported Yields and Purity for Leu-Enkephalin Synthesis

Synthesis Strategy	Resin Type	Coupling Reagents	Cleavage Method	Reported Yield	Final Purity	Reference
Fmoc/tBu	Rink-amide AM resin	DIC/OxymaPure	TFA-based cocktail	Not specified	>95%	[2]
Boc/Bzl	Tyrosine (Bzl)-derivatised resin	BOP/HOBt/DIPEA	High HF or TFMSA	60%	Not specified	[3]
Fmoc/tBu	Not specified	Not specified	Not specified	65%	Not specified	[3]
Fmoc/tBu	Wang resin	DIC/Oxyma	TFA-based cocktail	Not specified	≥95%	[1]

Experimental Protocols

Materials and Reagents

- Resin: Rink Amide AM resin (or other suitable solid support like Wang resin).
- Fmoc-protected amino acids: Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH.
- Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure (or alternatively HOBt).
- Deprotection Reagent: 20% Piperidine in N,N-Dimethylformamide (DMF).
- Solvents: DMF, Dichloromethane (DCM), Methanol, Diethyl ether (cold).
- Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5 v/v/v).
- Other: Acetic Anhydride and Pyridine for optional capping.

Equipment

- Solid-phase peptide synthesis vessel.
- Shaker or automated peptide synthesizer.
- Filtration apparatus.
- High-Performance Liquid Chromatography (HPLC) system for purification and analysis.
- Mass spectrometer for identity confirmation.
- Lyophilizer.

Synthesis Workflow Diagram



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Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for **Leu-Enkephalin**.

Detailed Protocol

1. Resin Preparation and First Amino Acid Loading

- Place the Rink Amide AM resin in a reaction vessel.
- Swell the resin in DMF for at least 30 minutes.
- Drain the DMF.
- First Amino Acid Coupling (Fmoc-Leu-OH):
 - Dissolve Fmoc-Leu-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

- Add the activated amino acid solution to the swollen resin.
- Agitate the mixture for 1-2 hours at room temperature.
- Drain the solution and wash the resin thoroughly with DMF (3x).

2. Iterative Synthesis Cycle (for Phe, Gly, Gly, Tyr)

This cycle is repeated for each subsequent amino acid in the sequence (Phenylalanine, Glycine, Glycine, Tyrosine).

- Fmoc Deprotection:
 - Add 20% piperidine in DMF to the resin.
 - Agitate for 5 minutes, then drain.
 - Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
 - Drain and wash the resin thoroughly with DMF (5x).
- Amino Acid Coupling:
 - In a separate vial, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Phe-OH, 3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate for 1-2 hours at room temperature.
 - Drain the coupling solution and wash the resin with DMF (3x).
 - (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.

3. Final Deprotection and Cleavage

- After the final amino acid (Fmoc-Tyr(tBu)-OH) has been coupled, perform a final Fmoc deprotection as described in step 2.1.

- Wash the peptide-resin thoroughly with DMF (3x), followed by DCM (3x), and finally methanol (3x) to shrink the resin.
- Dry the resin under high vacuum for at least 4 hours.
- Cleavage and Side-Chain Deprotection:
 - Treat the dried peptide-resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2-3 hours at room temperature. Use approximately 10 mL of cocktail per gram of resin.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

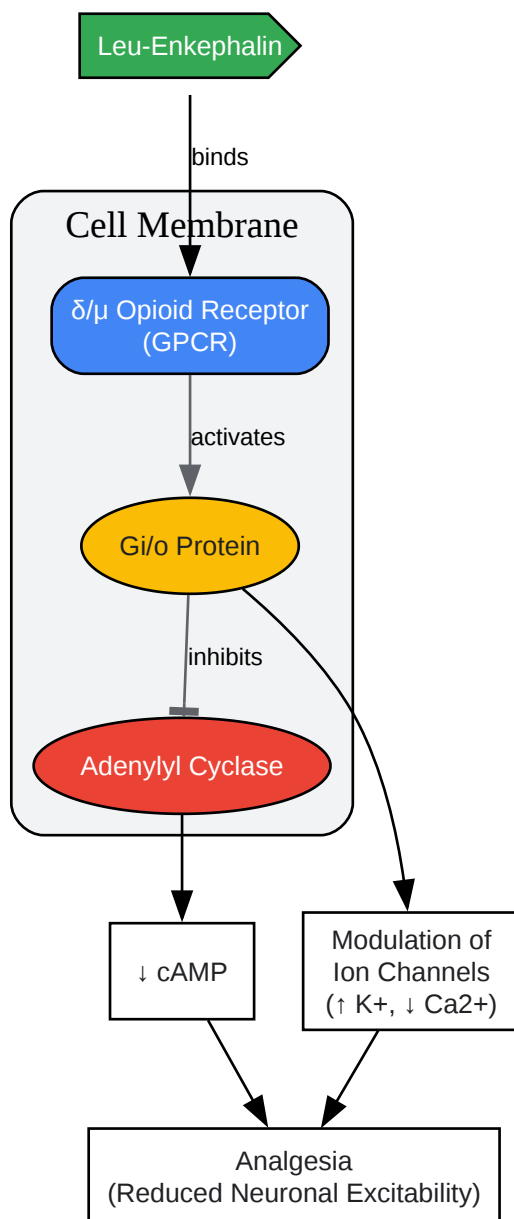
4. Peptide Precipitation, Purification, and Characterization

- Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet again with cold ether to remove scavengers and residual cleavage cocktail components.
- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).
- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Analyze the purity of the collected fractions by analytical HPLC. Combine fractions with a purity of $\geq 95\%$.
- Confirm the identity of the purified **Leu-enkephalin** by mass spectrometry.
- Lyophilize the pure fractions to obtain the final peptide as a white powder.

Signaling Pathway

Leu-enkephalin primarily acts as an agonist at the delta (δ) and mu (μ) opioid receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors initiates a signaling

cascade that leads to the modulation of neuronal excitability and neurotransmitter release, resulting in its analgesic effects.



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Caption: Simplified signaling pathway of **Leu-enkephalin** via opioid receptors.

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- To cite this document: BenchChem. [Application Notes and Protocols for the Solid-Phase Synthesis of Leu-Enkephalin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092233#leu-enkephalin-solid-phase-peptide-synthesis-protocol]

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